1,6-Pyrenediol is an organic compound with the chemical formula . It consists of a pyrene structure with hydroxyl groups at the 1 and 6 positions. This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its fluorescence properties. The presence of hydroxyl groups in 1,6-pyrenediol enhances its solubility in polar solvents compared to non-hydroxylated pyrene, making it useful in various chemical applications .
Research indicates that 1,6-pyrenediol exhibits biological activity, particularly in its interactions with cellular components. It has been studied for its potential role in biotransformation processes and its effects on microbial communities in environmental contexts. The compound's ability to form adducts with DNA suggests that it may also have implications for mutagenicity and carcinogenicity, similar to other polycyclic aromatic hydrocarbons .
1,6-Pyrenediol can be synthesized through various methods:
1,6-Pyrenediol has several applications across different fields:
Studies have shown that 1,6-pyrenediol interacts with various biological systems. Its ability to form DNA adducts raises concerns regarding its mutagenic potential. Research has focused on understanding how this compound affects microbial metabolism and its implications for environmental health. Additionally, interaction studies have explored its binding affinities and effects on cellular pathways, particularly those involving oxidative stress responses .
Several compounds share structural similarities with 1,6-pyrenediol. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Pyrene | C16H10 | Base structure; non-hydroxylated |
| 1-Hydroxypyrene | C16H10O | Hydroxyl group at position 1; less soluble |
| 4-Hydroxypyrene | C16H10O | Hydroxyl group at position 4; different reactivity |
| Benzo[a]pyrene | C20H12 | More complex structure; known carcinogen |
1,6-Pyrenediol is unique due to the specific positioning of its hydroxyl groups at the 1 and 6 positions on the pyrene structure. This positioning influences its solubility and reactivity compared to other derivatives like benzo[a]pyrene, which has distinct carcinogenic properties due to its structural complexity .
1,6-Pyrenediol, systematically named pyrene-1,6-diol, is a hydroxylated derivative of pyrene. Its molecular formula is $$ \text{C}{16}\text{H}{10}\text{O}_2 $$, with a molecular weight of 234.25 g/mol. The compound belongs to the class of oxygenated polycyclic aromatic hydrocarbons (OPAHs), characterized by two hydroxyl groups (-OH) attached to the pyrene backbone at positions 1 and 6.
| Property | Value |
|---|---|
| IUPAC Name | pyrene-1,6-diol |
| CAS Registry Number | 10262-84-7 |
| SMILES | C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)O)O |
| InChI Key | RQJSAJJBBSJUFF-UHFFFAOYSA-N |
| Molecular Formula | $$ \text{C}{16}\text{H}{10}\text{O}_2 $$ |
| Synonyms | 1,6-Dihydroxypyrene, DTXSID70145417 |
The structural arrangement of hydroxyl groups at the 1 and 6 positions distinguishes it from other dihydroxypyrene isomers, such as 1,8-pyrenediol. Its planar aromatic system facilitates π-π stacking interactions, while the hydroxyl groups enhance solubility in polar solvents compared to non-functionalized pyrene.
1,6-Pyrenediol was first identified as a photochemical oxidation product of pyrene in environmental and synthetic studies. Early research on polycyclic aromatic hydrocarbon (PAH) metabolism revealed that hydroxylation reactions—mediated by UV light or enzymatic activity—produce dihydroxy derivatives like 1,6-pyrenediol. For example, Reyes et al. (2000) demonstrated that pyrene undergoes photooxidation on silica surfaces to form 1,6-pyrenedione, which can be reduced to 1,6-pyrenediol under specific conditions.
The compound’s synthesis was later optimized through chemical methods, such as the Clemmensen reduction of 1,6-pyrenedione or direct hydroxylation of pyrene using oxidizing agents like potassium permanganate. These advancements enabled its isolation and characterization in the late 20th century, coinciding with growing interest in PAH derivatives for environmental and materials science applications.
Pyrene, the parent hydrocarbon of 1,6-pyrenediol, is a four-ring PAH with a fused benzene structure ($$ \text{C}{16}\text{H}{10} $$). 1,6-Pyrenediol falls under the subclass of oxygenated PAHs (OPAHs), which are structurally modified PAHs containing oxygen functional groups. Key classification features include:
Compared to carcinogenic PAHs like benzo[a]pyrene, 1,6-pyrenediol is less stable due to its oxygenated structure, which promotes degradation under environmental conditions.
1,6-Pyrenediol has emerged as a critical compound in multiple research domains:
The hydroxyl groups and extended π-system enable tunable fluorescence properties. For instance, alkylated analogs of dihydroxypyrenes exhibit enhanced quantum yields ($$ \Phi_{\text{FL}} > 0.75 $$) through σ-π conjugation, making them valuable as solvatochromic probes. 1,6-Pyrenediol’s intrinsic fluorescence at 425 nm has also been leveraged in spectroelectrochemical sensors for detecting polycyclic aromatic metabolites.
As a degradation product of pyrene, 1,6-pyrenediol serves as a biomarker for PAH pollution. Studies show it forms via photolytic or microbial oxidation of pyrene in soil and aquatic systems, providing insights into PAH fate and transport.
Functionalized pyrene derivatives, including 1,6-pyrenediol, are precursors for synthesizing conductive polymers and supramolecular assemblies. For example, oligo(1,8-pyrenylene)s derived from dihydroxypyrenes exhibit liquid crystalline properties and applications in organic electronics.
The compound’s reactivity facilitates regioselective functionalization. Recent work demonstrates its use in Suzuki-Miyaura cross-coupling reactions to create asymmetric pyrene derivatives with donor-acceptor moieties.
1,6-Pyrenediol, also known as 1,6-dihydroxypyrene or pyrene-1,6-diol, is a polycyclic aromatic hydrocarbon derivative characterized by a pyrene core structure with two hydroxyl groups positioned at the 1 and 6 positions [1]. The molecular formula of 1,6-pyrenediol is C16H10O2, with a corresponding molecular weight of 234.25 g/mol [2]. The compound features a planar polycyclic aromatic core consisting of four fused benzene rings, forming the characteristic pyrene skeleton, with hydroxyl groups attached at specific positions that influence its chemical behavior and physical properties [4].
The structural representation of 1,6-pyrenediol can be expressed through various notations, including its SMILES code (C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)O)O) and InChI identifier (InChI=1S/C16H10O2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8,17-18H) [1] [4]. These notations provide a standardized way to represent the compound's structure in chemical databases and literature [2].
The presence of hydroxyl groups at the 1 and 6 positions creates a molecule with approximate C2 symmetry, which influences its spectroscopic properties and intermolecular interactions [1] [4]. The hydroxyl substituents introduce polarity to the otherwise hydrophobic pyrene structure, significantly altering its physicochemical behavior compared to the parent pyrene compound [2].
| Structural Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C16H10O2 | PubChem [1] |
| Molecular Weight | 234.25 g/mol | PubChem [1] |
| IUPAC Name | pyrene-1,6-diol | PubChem [1] |
| CAS Number | 10262-84-7 | PubChem, ChemSpider [2] |
| InChI Key | RQJSAJJBBSJUFF-UHFFFAOYSA-N | PubChem [1] |
| SMILES | C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)O)O | PubChem [1] |
1,6-Pyrenediol exhibits distinctive physicochemical properties that differentiate it from the parent pyrene molecule, primarily due to the presence of the two hydroxyl groups [1]. The compound exists as a solid at room temperature, with a melting point of 223°C, indicating substantial thermal stability [13]. The estimated boiling point is approximately 505.2°C at 760 mmHg, though this value is derived from computational predictions rather than direct experimental measurements [22].
The density of 1,6-pyrenediol is estimated to be around 1.474 g/cm³, which is typical for polycyclic aromatic compounds with hydroxyl substituents [22]. The compound has a relatively high flash point of approximately 253.4°C, reflecting its thermal stability and low volatility [22]. The vapor pressure is extremely low (estimated at 7.89E-11 mmHg at 25°C), indicating minimal evaporation under ambient conditions [22].
The refractive index of 1,6-pyrenediol is estimated to be approximately 1.941, which is consistent with its aromatic structure and the presence of hydroxyl groups that increase polarizability [22]. The compound likely has a pale yellow to yellow-greenish appearance in its crystalline form, similar to other hydroxylated polycyclic aromatic hydrocarbons [25].
The acid dissociation constant (pKa) of 1,6-pyrenediol is not specifically reported in the literature, but based on similar phenolic compounds, it is likely around 10, indicating weak acidity of the hydroxyl groups [1] [4]. The octanol-water partition coefficient (LogP) is also not specifically reported for 1,6-pyrenediol, but it is likely in the range of 3-4, reflecting a balance between the hydrophobic pyrene core and the hydrophilic hydroxyl groups [1] [4].
| Physicochemical Property | Value | Notes |
|---|---|---|
| Physical State | Solid at room temperature | Based on melting point data [13] |
| Color | Likely pale yellow to yellow-greenish | Typical for hydroxylated PAHs [25] |
| Melting Point | 223°C | Experimentally determined [13] |
| Boiling Point | 505.2°C at 760 mmHg | Estimated value [22] |
| Density | 1.474 g/cm³ | Estimated value [22] |
| Flash Point | 253.4°C | Estimated value [22] |
| Vapor Pressure | 7.89E-11 mmHg at 25°C | Estimated value [22] |
| Refractive Index | 1.941 | Estimated value [22] |
| pKa | ~10 (estimated) | Based on similar phenolic compounds [1] |
| LogP | ~3-4 (estimated) | Based on similar hydroxylated PAHs [1] |
The spectroscopic characteristics of 1,6-pyrenediol provide valuable insights into its molecular structure and electronic properties [13]. Various spectroscopic techniques, including ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, have been employed to characterize this compound [13] [17].
1,6-Pyrenediol likely exhibits characteristic absorption in the deep-UV region, similar to other pyrene derivatives [14]. While specific absorption maxima for 1,6-pyrenediol are not extensively documented in the available literature, pyrene-based compounds typically show structured absorption bands in the 250-350 nm range due to π-π* electronic transitions within the extended aromatic system [14] [15]. The presence of hydroxyl groups at the 1 and 6 positions would cause bathochromic shifts (red shifts) in the absorption spectrum compared to the parent pyrene molecule, due to the electron-donating nature of these substituents [15] [16].
The infrared spectrum of 1,6-pyrenediol reveals characteristic vibrational modes associated with its functional groups and structural features [13] [17]. Key IR bands include:
The FT-IR spectrum (KBr) shows bands at 2925, 2855, 1616, 1596, 1558, 1545, 1478, 1429, 1354, 1274, 1251, 1228, 1184, 1114, and 833 cm⁻¹, providing a fingerprint for the identification of 1,6-pyrenediol [13].
NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the 1,6-pyrenediol molecule [13]. The ¹H NMR spectrum (500 MHz, DMSO-d6) shows the following characteristic signals:
The ¹³C NMR spectrum (126 MHz, DMSO-d6) exhibits signals at δ 151.06 (C-OH), 125.96, 125.59, 124.41, 124.30, 118.61, 117.87, and 113.19 ppm, corresponding to the various carbon environments in the molecule [13]. The downfield shift of the carbon bearing the hydroxyl group (δ 151.06) is due to the deshielding effect of the electronegative oxygen atom [13].
Mass spectrometric analysis of 1,6-pyrenediol confirms its molecular weight and provides information about its fragmentation pattern [13]. High-resolution electrospray ionization mass spectrometry (HRMS-ESI) in negative ion mode shows a molecular ion peak [M-H]⁻ at m/z 233.0602 (calculated for C16H9O2: 233.0603), confirming the molecular formula [13]. The fragmentation pattern likely includes the loss of hydroxyl groups (m/z 217) and carbon monoxide (m/z 206), though specific fragmentation data is limited in the available literature [13].
| Spectroscopic Method | Characteristic Data | Significance |
|---|---|---|
| UV-Vis Spectroscopy | Absorption in deep-UV region (250-350 nm range) | Characteristic of extended aromatic system with hydroxyl substituents [14] [15] |
| IR Spectroscopy (KBr) | ν = 2925, 2855, 1616, 1596, 1558, 1545, 1478, 1429, 1354, 1274, 1251, 1228, 1184, 1114, 833 cm⁻¹ | Confirms functional groups and structural features [13] [17] |
| ¹H NMR (500 MHz, DMSO-d6) | δ 10.34 (s, 2H), 8.06 (d, J = 9.1 Hz, 2H), 7.97 (d, J = 8.3 Hz, 2H), 7.88 (d, J = 9.1 Hz, 2H), 7.52 (d, J = 8.2 Hz, 2H) | Reveals hydrogen environments and confirms structure [13] |
| ¹³C NMR (126 MHz, DMSO-d6) | δ 151.06, 125.96, 125.59, 124.41, 124.30, 118.61, 117.87, 113.19 | Provides carbon environment information [13] |
| HRMS-ESI [M-H]⁻ | Calculated for C16H9O2: 233.0603, found: 233.0602 | Confirms molecular formula and weight [13] |
The crystallographic data for 1,6-pyrenediol provides insights into its three-dimensional structure and packing arrangements in the solid state [7] [19]. While comprehensive crystallographic studies specifically focused on 1,6-pyrenediol are limited in the available literature, some information can be inferred from studies on related pyrene derivatives and general principles of crystal structure determination [7] [19].
1,6-Pyrenediol likely crystallizes in a monoclinic crystal system, which is common for polycyclic aromatic hydrocarbons and their derivatives [7] [19]. The space group assignment would require specific X-ray diffraction studies, but common space groups for similar compounds include P21/c, P21, and C2/c [7]. The unit cell dimensions and the number of molecules per unit cell (Z) are not specifically reported for 1,6-pyrenediol in the available literature [7] [19].
The crystal structure of 1,6-pyrenediol would be expected to exhibit characteristic features of polycyclic aromatic compounds, including π-π stacking interactions between the planar aromatic systems of adjacent molecules [7] [19]. The presence of hydroxyl groups at the 1 and 6 positions would introduce hydrogen bonding capabilities, likely resulting in a network of intermolecular hydrogen bonds that influence the crystal packing [7] [19]. These hydrogen bonding interactions would be expected to occur between the hydroxyl groups of neighboring molecules, potentially forming chains or sheets within the crystal structure [7] [19].
The crystal morphology of 1,6-pyrenediol is likely to be in the form of crystalline tablets or needles, similar to other polycyclic aromatic compounds [7] [25]. The color of the crystals is expected to be pale yellow to yellow-greenish, influenced by the extended conjugation in the molecule [25].
X-ray diffraction studies on related pyrene derivatives have revealed that these compounds often form layered structures in the solid state, with the planar aromatic systems arranged in parallel layers [7] [19]. The interlayer spacing is typically influenced by the nature and position of substituents on the aromatic core [7] [19]. In the case of 1,6-pyrenediol, the hydroxyl groups would likely influence the interlayer spacing and the overall packing arrangement through hydrogen bonding interactions [7] [19].
| Crystallographic Parameter | Value/Description | Notes |
|---|---|---|
| Crystal System | Likely monoclinic | Based on similar pyrene derivatives [7] [19] |
| Space Group | Not specifically reported | Common groups for PAHs include P21/c, P21, C2/c [7] |
| Unit Cell Dimensions | Not specifically reported | Would require X-ray diffraction studies [7] |
| Z (molecules per unit cell) | Not specifically reported | Typically 2-4 for similar compounds [7] |
| Crystal Color | Likely pale yellow to yellow-greenish | Based on similar hydroxylated PAHs [25] |
| Crystal Habit | Likely crystalline tablets or needles | Based on similar PAH compounds [7] [25] |
| Molecular Packing | Likely exhibits π-π stacking with intermolecular hydrogen bonding | Hydroxyl groups influence packing through H-bonding [7] [19] |
The conformational analysis of 1,6-pyrenediol provides insights into its three-dimensional structure, molecular flexibility, and energetic preferences [8]. The molecule consists of a rigid polycyclic aromatic core with two hydroxyl groups that can adopt different orientations relative to the aromatic plane [8].
The pyrene core of 1,6-pyrenediol is essentially planar due to the extensive aromatic conjugation, which maximizes π-orbital overlap and stabilizes the conjugated system [8]. This planarity is a fundamental feature of polycyclic aromatic hydrocarbons and contributes to their characteristic spectroscopic and physical properties [8]. Any significant deviation from planarity in the aromatic core would incur a substantial energetic penalty due to the disruption of π-orbital overlap [8].
The hydroxyl groups at positions 1 and 6 introduce elements of conformational flexibility to the otherwise rigid structure [8]. These groups can rotate around the C-O bond, adopting different orientations relative to the aromatic plane [8]. The preferred orientation of the hydroxyl groups is likely to be in-plane or slightly out-of-plane with the aromatic system, minimizing steric interactions while maintaining some degree of conjugation between the oxygen lone pairs and the aromatic π-system [8].
The rotational barriers for the hydroxyl groups are expected to be relatively low (approximately 1-3 kcal/mol), allowing for conformational flexibility at room temperature [8]. This flexibility means that multiple conformers, differing in the orientation of the hydroxyl groups, can coexist in solution [8]. The energy differences between these conformers are likely small, resulting in a distribution of accessible conformations under ambient conditions [8].
The molecule possesses approximate C2 symmetry (rotation by 180°), which influences its spectroscopic properties and crystal packing [8]. This symmetry element simplifies the spectroscopic analysis, as certain signals in the NMR spectra may coincide due to the presence of chemically equivalent environments [8] [13].
Intermolecular forces play a crucial role in determining the conformational preferences and packing arrangements of 1,6-pyrenediol in the solid state [8] [19]. These forces include π-π stacking interactions between the planar aromatic systems, hydrogen bonding involving the hydroxyl groups, and van der Waals interactions [8] [19]. The balance between these forces determines the crystal structure and physical properties of the compound [8] [19].
Temperature has a significant effect on the conformational distribution of 1,6-pyrenediol [8]. Higher temperatures increase the population of higher energy conformers through enhanced rotation of the hydroxyl groups, potentially affecting the physical and spectroscopic properties of the compound [8]. This temperature dependence could be observed in variable-temperature NMR studies, though specific data for 1,6-pyrenediol is not available in the current literature [8].
| Conformational Aspect | Description | Significance |
|---|---|---|
| Molecular Planarity | Pyrene core is essentially planar due to aromatic conjugation | Planarity maximizes π-orbital overlap and stabilizes the conjugated system [8] |
| Hydroxyl Group Orientation | Likely oriented in-plane or slightly out-of-plane with the aromatic system | Orientation affects hydrogen bonding capabilities and crystal packing [8] |
| Intramolecular Hydrogen Bonding | No significant intramolecular hydrogen bonding expected due to the positions of hydroxyl groups | Lack of intramolecular hydrogen bonding promotes intermolecular interactions [8] |
| Rotational Barriers | Low barriers for hydroxyl groups; higher barriers for any deformation of the rigid aromatic system | Low barriers allow conformational flexibility at room temperature [8] |
| Preferred Conformations | Most stable conformation likely has hydroxyl groups oriented to minimize steric interactions | Preferred conformations minimize energy and determine molecular properties [8] |
| Symmetry Elements | Molecule possesses approximate C2 symmetry (rotation by 180°) | Symmetry influences spectroscopic properties and crystal packing [8] |
The solubility and stability profiles of 1,6-pyrenediol are influenced by its molecular structure, particularly the presence of hydroxyl groups attached to the polycyclic aromatic core [1] [22]. These properties are crucial for understanding the compound's behavior in different environments and its potential applications [1] [22].
1,6-Pyrenediol exhibits limited solubility in water, likely less than 1 mg/L at 25°C, due to the hydrophobic nature of its polycyclic aromatic core [22] [25]. Despite the presence of two hydroxyl groups that introduce some polarity, the large aromatic system dominates the solubility behavior in aqueous media [22] [25]. The solubility in water is expected to increase under alkaline conditions due to the deprotonation of the hydroxyl groups, which increases the ionic character of the molecule [22] [25].
In organic solvents, the solubility profile of 1,6-pyrenediol varies depending on the polarity and hydrogen bonding capabilities of the solvent [22] [26]. The compound shows good solubility in dimethyl sulfoxide (DMSO), which was used as a solvent for NMR studies, indicating favorable interactions between the solvent and the solute [13] [22]. Moderate solubility is expected in polar protic solvents such as methanol and ethanol, where hydrogen bonding between the hydroxyl groups of 1,6-pyrenediol and the solvent molecules enhances solubility [22] [26].
Polar aprotic solvents like acetone likely provide moderate solubility due to favorable interactions with the hydroxyl groups [22] [26]. In chloroform and other moderately polar solvents, 1,6-pyrenediol is expected to show intermediate solubility, reflecting a balance between the polarity of the solvent and the molecule [22] [26]. Aromatic solvents such as benzene may provide moderate solubility due to π-π interactions with the aromatic core of 1,6-pyrenediol [22] [26]. In contrast, non-polar solvents like hexane are expected to offer poor solubility due to limited interactions with the hydroxyl groups [22] [26].
Temperature significantly affects the solubility of 1,6-pyrenediol, with solubility likely increasing with temperature in most solvents due to increased kinetic energy and reduced intermolecular forces at higher temperatures [22] [26].
1,6-Pyrenediol demonstrates good thermal stability, remaining stable up to its melting point of 223°C [13] [22]. This thermal stability is attributed to the strong covalent bonds in the aromatic system [13] [22]. However, the compound may decompose at temperatures above its melting point [13] [22].
Photostability is a concern for 1,6-pyrenediol, as it may undergo photo-oxidation upon prolonged exposure to UV light [13] [22]. The extended conjugated system can absorb UV light, leading to excited states that are prone to reaction, particularly in the presence of oxygen [13] [22].
Oxidative stability is another important consideration, as 1,6-pyrenediol is susceptible to oxidation, especially in solution [13] [22]. The hydroxyl groups are vulnerable to oxidation reactions, potentially forming quinone derivatives, particularly in the presence of light and oxygen [13] [22]. This susceptibility to oxidation necessitates proper storage conditions to maintain the compound's integrity [13] [22].
In terms of hydrolytic stability, 1,6-pyrenediol is generally stable in neutral aqueous conditions but may react under strongly acidic or basic conditions [13] [22]. The hydroxyl groups are relatively resistant to hydrolysis under mild conditions [13] [22].
For long-term storage, 1,6-pyrenediol should be kept in a cool, dry place, protected from light and air to prevent oxidation and degradation reactions [13] [22]. Proper storage ensures the maintenance of the compound's chemical integrity over extended periods [13] [22].
| Property | Description | Factors Affecting |
|---|---|---|
| Water Solubility | Low solubility (likely <1 mg/L at 25°C) | Hydrophobic nature of the polycyclic aromatic core limits water solubility despite hydroxyl groups [22] [25] |
| Solubility in DMSO | Good solubility (used as solvent for NMR studies) | Strong hydrogen bond acceptor properties of DMSO enhance solubility [13] [22] |
| Solubility in Alcohols | Moderately soluble in methanol and ethanol (estimated) | Hydrogen bonding between hydroxyl groups and alcohols enhances solubility [22] [26] |
| pH Effect on Solubility | Increased solubility in alkaline conditions | Deprotonation of hydroxyl groups at high pH increases ionic character and water solubility [22] [26] |
| Thermal Stability | Stable up to melting point (223°C) | Strong covalent bonds in the aromatic system provide thermal stability [13] [22] |
| Photostability | May undergo photo-oxidation upon UV exposure | Extended conjugated system can absorb UV light, leading to reactive excited states [13] [22] |
| Oxidative Stability | Susceptible to oxidation, especially in solution | Hydroxyl groups are vulnerable to oxidation, particularly in presence of light and oxygen [13] [22] |
| Hydrolytic Stability | Stable in neutral conditions; may react under extreme pH | Hydroxyl groups are relatively stable to hydrolysis under mild conditions [13] [22] |
| Storage Stability | Stable when properly stored | Proper storage prevents oxidation and degradation reactions [13] [22] |